5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of a benzodioxin ring and a triazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions . The triazole-thione moiety is then introduced through a cyclization reaction involving hydrazine and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the triazole-thione moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the triazole-thione moiety.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid: Contains a similar benzodioxin structure but differs in the functional groups attached.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine: Another compound with a benzodioxin ring but different substituents.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione lies in its combination of a benzodioxin ring and a triazole-thione moiety, which imparts distinct chemical and biological properties . This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)10-7-16-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,14,18) |
InChI Key |
PPWKEJOKXQQCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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